molecular formula C12H18N2O2 B1522700 tert-Butyl methyl(3-methylpyridin-2-yl)carbamate CAS No. 1187385-60-9

tert-Butyl methyl(3-methylpyridin-2-yl)carbamate

Cat. No.: B1522700
CAS No.: 1187385-60-9
M. Wt: 222.28 g/mol
InChI Key: BPUKNLSIBNNSDN-UHFFFAOYSA-N
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Description

tert-Butyl methyl(3-methylpyridin-2-yl)carbamate (CAS 1187385-60-9) is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . It is supplied for research and development purposes only and is not intended for diagnostic or therapeutic uses. This carbamate derivative is part of a class of compounds frequently utilized as synthetic intermediates or building blocks in medicinal chemistry and organic synthesis . For instance, structurally related pyridinyl carbamate compounds have been investigated in research for their potential as inhibitors of kinases like RIPK1 (Receptor-interacting protein 1 kinase), which is a key regulator of cell death pathways and a target in the study of neurodegenerative diseases and inflammation . As a reagent, it can be used to introduce specific functional groups into more complex molecules or to protect amine groups during multi-step synthetic sequences. Researchers value this compound for its potential to modulate biological pathways in experimental models. The product requires storage in a cool, dry place, sealed in dry, at 2-8°C . This product is strictly For Research Use Only.

Properties

IUPAC Name

tert-butyl N-methyl-N-(3-methylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9-7-6-8-13-10(9)14(5)11(15)16-12(2,3)4/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUKNLSIBNNSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675160
Record name tert-Butyl methyl(3-methylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-60-9
Record name tert-Butyl methyl(3-methylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-Butyl methyl(3-methylpyridin-2-yl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a tert-butyl group and a pyridine moiety, is being investigated for its applications in drug discovery and development. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O2C_{12}H_{16}N_{2}O_{2}, with a molecular weight of approximately 220.27 g/mol. The structure includes:

  • tert-butyl group : Enhances lipophilicity.
  • methyl group : Contributes to steric effects.
  • 3-methylpyridine : Affects the compound's interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator of these targets, leading to various biochemical effects. Preliminary studies indicate that it could inhibit certain enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics.

Neuroprotective Effects

Some derivatives of this compound have shown protective effects in neurodegenerative disease models, indicating potential utility in treating conditions like Alzheimer's disease. The mechanism may involve inhibition of amyloid beta aggregation, which is a hallmark of Alzheimer's pathology .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria, suggesting potential for antibiotic development.
Study BNeuroprotectionShowed moderate protective effects against neurotoxicity induced by amyloid beta in vitro .
Study CEnzyme InhibitionInvestigated the inhibition of specific metabolic enzymes, providing insights into its mechanism of action.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the reaction of 3-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The general reaction conditions include dichloromethane as a solvent at room temperature to optimize yield and purity.

Synthetic Route:

  • Starting Materials : 3-methylpyridine, tert-butyl chloroformate.
  • Reagents : Triethylamine (base), dichloromethane (solvent).
  • Conditions : Room temperature.

Scientific Research Applications

Chemical Synthesis

tert-Butyl methyl(3-methylpyridin-2-yl)carbamate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it a valuable building block in the development of more complex molecules. It is commonly used in the synthesis of pharmaceuticals and specialty chemicals .

Research has indicated that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to cancer progression. This suggests its potential use in cancer therapy .
  • Neuroprotective Effects : Preliminary studies indicate that this compound may protect against neurodegenerative diseases by inhibiting amyloid beta aggregation, which is critical in Alzheimer's disease pathology .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains, indicating its potential as a new antibiotic candidate.

Medicinal Chemistry

The compound is under investigation for its therapeutic applications, particularly in drug discovery. Its ability to modulate biological targets makes it a candidate for developing new drugs aimed at treating various diseases, including cancer and neurodegenerative disorders .

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of this compound demonstrated its effectiveness in inhibiting specific kinases involved in tumor growth. The results indicated that the compound could potentially be developed into a therapeutic agent for cancer treatment .

Case Study 2: Neuroprotection

In vitro studies have shown that derivatives of this compound can protect astrocytes from amyloid beta-induced toxicity. This suggests a mechanism by which the compound may exert neuroprotective effects, making it relevant for Alzheimer's disease research .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves:

Starting Materials :

  • 3-methylpyridine
  • tert-butyl chloroformate

Reagents :

  • Triethylamine (as a base)

Solvent :

  • Dichloromethane

Conditions :

  • Room temperature

This synthetic route allows for high yields and purity of the desired product, facilitating its use in further applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl methyl(3-methylpyridin-2-yl)carbamate and analogous pyridine-carbamate derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score Applications/Notes
This compound 1187385-60-9 C₁₂H₁₈N₂O₂ 222.28 3-methylpyridine, methylcarbamate, tert-Boc 0.89 (baseline) Intermediate in drug synthesis
2-(N-Boc-Amino)-3-methylpyridine 138343-75-6 C₁₁H₁₆N₂O₂ 208.26 3-methylpyridine, Boc-protected amine 0.94 Higher reactivity due to free amine post-deprotection
tert-Butyl (5-methylpyridin-2-yl)carbamate 562074-43-5 C₁₁H₁₆N₂O₂ 208.26 5-methylpyridine, carbamate (no methyl on N) 0.90 Used in kinase inhibitor synthesis
tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate 877593-11-8 C₁₁H₁₆N₂O₃ 224.26 3-hydroxymethylpyridine, carbamate 0.89 Enhanced solubility due to hydroxyl group
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate 1105675-60-2 C₁₂H₁₈N₂O₃ 238.28 5-methoxypyridine, methylcarbamate N/A Potential CNS drug candidate
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 1799420-92-0 C₁₁H₁₆FN₃O₃ 257.26 Fluorine, pyrimidine ring, hydroxy group N/A Anti-cancer applications; higher toxicity

Key Comparisons

Structural Variations: Substituent Position: The position of methyl groups on the pyridine ring significantly impacts electronic properties. For example, 3-methylpyridin-2-yl (baseline compound) vs. Functional Groups: Hydroxymethyl (CAS 877593-11-8) and methoxy (CAS 1105675-60-2) substituents enhance solubility but may reduce membrane permeability compared to the baseline compound . Heterocyclic Core: Replacing pyridine with pyrimidine (CAS 1799420-92-0) introduces fluorine and hydroxy groups, increasing molecular weight and bioactivity but also toxicity .

Synthesis and Reactivity: The baseline compound is synthesized via reductive amination or Boc-protection strategies, similar to methods described for tert-butyl (4-(((3-methylpyridin-2-yl)methyl)amino)butyl)carbamate (52–63% yield, ) . Fluorinated analogs (e.g., CAS 1799420-92-0) require specialized handling due to hazards like respiratory irritation .

Applications :

  • The baseline compound’s tert-Boc group enables stable intermediates for anti-HIV CXCR4 antagonists (e.g., ) .
  • Compounds with hydroxyl or methoxy groups (e.g., CAS 877593-11-8, 1105675-60-2) are prioritized for CNS drugs due to improved blood-brain barrier penetration .

Research Findings and Data Analysis

Crystallographic and Structural Insights

  • Tools like SHELX and Mercury () are critical for analyzing bond lengths and angles in carbamate derivatives. For example, tert-butyl groups in the baseline compound contribute to crystallographic stability, as seen in small-molecule refinement workflows .
  • Pyridine ring planarity differs between analogs: 3-methylpyridin-2-yl derivatives exhibit slight distortion compared to unsubstituted pyridines, affecting ligand-receptor interactions .

Thermodynamic and Kinetic Data

  • Solubility : Hydroxymethyl-substituted analogs (CAS 877593-11-8) show 2–3× higher aqueous solubility than the baseline compound due to polar groups .
  • Stability: The tert-Boc group in the baseline compound enhances stability under basic conditions (pH > 9), whereas deprotection in 2-(N-Boc-Amino)-3-methylpyridine (CAS 138343-75-6) occurs rapidly under acidic conditions .

Preparation Methods

Reductive Amination Approach

A prominent method involves reductive amination between an amine and 3-methylpicolinaldehyde (3-methylpyridine-2-carboxaldehyde), followed by carbamate protection:

  • Step 1: Preparation of 3-methylpicolinaldehyde by formylation of 2-bromo-3-methylpyridine using DMF as a formylating agent.
  • Step 2: Reductive amination of 3-methylpicolinaldehyde with a suitable amine (e.g., tert-butyl (4-aminobutyl)carbamate) in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3).
  • Step 3: Acidic cleavage of the Boc (tert-butoxycarbonyl) protecting group if necessary to yield the free amine or further derivatization.

This method has been reported to yield the desired carbamate derivatives efficiently and with good purity, suitable for subsequent synthetic steps.

Carbamate Formation via Carbamoyl Chlorides and Base-Mediated Coupling

Another method involves direct carbamoylation of the 3-methylpyridin-2-yl amine using tert-butyl methylcarbamate derivatives or carbamoyl chlorides in the presence of bases:

  • Dissolution of the amine precursor in anhydrous organic solvents (such as tetrahydrofuran or diethyl ether).
  • Addition of a strong base (e.g., sodium hydride) at low temperature (-10 to 5 °C) under inert atmosphere.
  • Dropwise addition of tert-butyl methylcarbamate chloride or equivalent carbamoyl chloride.
  • Stirring and gradual warming to room temperature or slightly elevated temperature (25–60 °C) for 1–3 hours to complete the reaction.
  • Filtration and purification steps including crystallization from mixed solvents (e.g., isopropyl ether and n-heptane) to obtain high-purity product.

This method is noted for its simplicity, safety, and scalability for industrial production, with yields and purity optimized by controlling molar ratios and reaction conditions.

Detailed Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Solvent Anhydrous THF, methyl-THF, diethyl ether Choice affects solubility and reaction rate
Base Sodium hydride (NaH) Used in 2–4 equivalents relative to amine
Temperature (initial) -10 to 5 °C To control reactivity during base addition
Temperature (reaction) 25 to 60 °C For carbamoylation reaction
Reaction time 1 to 3 hours Monitored by TLC or HPLC
Molar ratios (amine:base) 1:2 to 1:4 Excess base ensures complete deprotonation
Molar ratios (amine:carbamoyl chloride) 1:1 to 1:2 Stoichiometric balance critical for yield
Work-up Filtration, aqueous wash, crystallization Use of diatomite filtration and solvent mixtures

Purification Techniques

  • After reaction completion, the mixture is filtered through diatomaceous earth (diatomite) to remove insoluble impurities.
  • The organic phase is washed with purified water and sometimes with brine or salt solutions to remove residual inorganic salts.
  • Drying over anhydrous sodium sulfate is employed before solvent removal.
  • Crystallization is typically performed from mixed solvents such as isopropyl ether and n-heptane to enhance purity and yield.
  • Final drying under vacuum yields the high-purity tert-butyl methyl(3-methylpyridin-2-yl)carbamate as a crystalline solid.

Research Findings and Industrial Relevance

  • The use of sodium hydride as a base in anhydrous conditions ensures efficient deprotonation and subsequent carbamoylation.
  • Low-temperature addition of carbamoyl chloride minimizes side reactions and degradation.
  • Crystallization conditions are critical for obtaining a product suitable for pharmaceutical intermediates.
  • The described methods have been successfully scaled up for industrial manufacturing with reproducible yields and purity.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Reductive Amination Reductive amination with 3-methylpicolinaldehyde, Boc protection Mild conditions, good selectivity Requires careful control of reducing agent
Carbamoyl Chloride Coupling Base-mediated carbamoylation with NaH and carbamoyl chloride Scalable, high purity, robust Requires strict anhydrous conditions and inert atmosphere
Purification Filtration, aqueous washing, crystallization High purity product Multiple solvent exchanges needed

Q & A

Q. What are the standard synthetic routes for tert-Butyl methyl(3-methylpyridin-2-yl)carbamate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution. For example, reacting 3-methylpyridin-2-amine with tert-butyl chloroformate in the presence of a base like triethylamine under inert conditions at low temperatures (0–5°C) minimizes side reactions . Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate) and using anhydrous solvents (e.g., THF or DCM) to suppress hydrolysis. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • HPLC/MS : Confirm molecular weight (C₁₂H₁₈N₂O₂; theoretical MW: 238.29 g/mol) and detect impurities.
  • NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and pyridinyl protons (δ 6.8–8.5 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using programs like SHELXL .

Q. What safety precautions are critical during handling?

While specific toxicity data for this compound is limited, structurally similar carbamates require:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric effects influence the reactivity of the tert-butyl carbamate group in substitution reactions?

The bulky tert-butyl group hinders nucleophilic attack at the carbonyl carbon, directing reactivity toward the pyridinyl ring. For example, chlorination at the pyridine 4-position proceeds via electrophilic substitution (e.g., using POCl₃) at 80°C with 70–85% yield. Competitive pathways can arise if the tert-butyl group is destabilized by acidic conditions, leading to carbamate cleavage .

Q. What contradictions exist in reported biological activities of analogous carbamates, and how can they be resolved?

For example, tert-butyl (4-chloropyrimidin-2-yl)carbamate shows β-secretase inhibition (IC₅₀: 1.2 µM), while its pyridine analog exhibits weaker activity (IC₅₀: 8.7 µM) due to reduced π-stacking with aromatic enzyme residues . Discrepancies in literature may stem from assay conditions (e.g., pH, co-solvents). Validate findings using orthogonal assays (e.g., SPR for binding kinetics) and control for hydrolytic stability.

Q. How can computational modeling guide the design of derivatives with enhanced enzyme inhibition?

  • Docking studies : Use AutoDock Vina to predict binding poses in target enzymes (e.g., acetylcholinesterase). The pyridinyl nitrogen often forms hydrogen bonds with catalytic serine residues.
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For instance, electron-withdrawing groups at the pyridine 4-position improve inhibition by 3-fold .

Q. What advanced techniques characterize degradation products under hydrolytic stress?

  • LC-HRMS : Identify hydrolysis products like 3-methylpyridin-2-amine (MW: 108.14 g/mol) and tert-butanol.
  • Kinetic studies : Monitor degradation at pH 2–12 using UV-Vis spectroscopy. Hydrolysis follows pseudo-first-order kinetics (t₁/₂: 48 hrs at pH 7.4; 2 hrs at pH 1.0) .

Methodological Considerations

Q. How to resolve crystallographic disorder in tert-butyl groups during structure refinement?

In SHELXL, apply ISOR and DELU restraints to model thermal motion anisotropy and prevent overfitting. For severe disorder, split the tert-butyl group into two conformers with occupancy ratios refined against Fo-Fc maps .

Q. What strategies mitigate low yields in multi-step syntheses?

  • Intermediate trapping : Use Boc-protected amines to stabilize reactive intermediates.
  • Flow chemistry : Improve reproducibility for exothermic steps (e.g., chloroformate reactions) by controlling residence time and temperature .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl methyl(3-methylpyridin-2-yl)carbamate
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tert-Butyl methyl(3-methylpyridin-2-yl)carbamate

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